molecular formula C17H26N2O2S B2454958 N-cyclohexyl-2-methyl-2-(2-(thiophen-2-yl)acetamido)butanamide CAS No. 956356-10-8

N-cyclohexyl-2-methyl-2-(2-(thiophen-2-yl)acetamido)butanamide

Cat. No.: B2454958
CAS No.: 956356-10-8
M. Wt: 322.47
InChI Key: GAAWECTWSGDRGG-UHFFFAOYSA-N
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Description

“N-cyclohexyl-2-methyl-2-(2-(thiophen-2-yl)acetamido)butanamide” is a chemical compound that incorporates a thiophene species . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives often involve condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Scientific Research Applications

Comparative Metabolism of Related Compounds

Research on similar compounds, such as chloroacetamide herbicides and their metabolites, provides insights into metabolic pathways and potential bioactivation mechanisms leading to toxicity. Studies have investigated the metabolism of these herbicides in human and rat liver microsomes, highlighting the role of specific cytochrome P450 isoforms in their metabolic processes (Coleman et al., 2000).

Analytical and Pharmacological Research

Analytical profiles of novel synthetic opioids, as well as research chemicals, provide critical information for forensic analysis and understanding their pharmacological effects. Studies have characterized these substances and assessed their biological activities, contributing to our understanding of their mechanisms of action and potential risks (Elliott et al., 2016).

Metabolism and Toxicity of Antiandrogens

Investigations into the metabolism of flutamide, an antiandrogen used in prostate cancer treatment, have identified novel metabolites and explored their implications for drug-induced toxicity. These studies provide valuable information on the enzymatic processes involved and potential biomarkers for drug safety evaluation (Goda et al., 2006).

Research on Prodrug Forms and Drug Metabolism

The development of prodrug forms to enhance the bioavailability of therapeutic agents is a critical area of research. Studies on cyanamide prodrugs for alcohol deterrent therapy and the metabolism of acetaminophen to bioactive metabolites through fatty acid conjugation highlight the innovative approaches to drug design and action mechanisms (Kwon et al., 1986); (Högestätt et al., 2005).

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions of “N-cyclohexyl-2-methyl-2-(2-(thiophen-2-yl)acetamido)butanamide” and other thiophene derivatives could be in the development of new biologically active compounds.

Properties

IUPAC Name

N-cyclohexyl-2-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2S/c1-3-17(2,16(21)18-13-8-5-4-6-9-13)19-15(20)12-14-10-7-11-22-14/h7,10-11,13H,3-6,8-9,12H2,1-2H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAAWECTWSGDRGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C(=O)NC1CCCCC1)NC(=O)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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